2-Isocyanothioanisole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NS |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
1-isocyano-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H7NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3 |
InChI Key |
DHDKCFAYSKKVMN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1[N+]#[C-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isocyanothioanisole and Its Derivatives
Established Synthetic Pathways to 2-Isocyanothioanisole
The primary and most established route for the synthesis of this compound involves a two-step process starting from 2-aminothioanisole. The initial step is the formylation of the amine to yield 2-formamidothioanisole. This is followed by a dehydration step to produce the target isocyanide.
The dehydration of the formamide (B127407) intermediate is a crucial step, and several reagents have been employed for this transformation. Common dehydrating agents include phosphorus oxychloride (POCl₃), phosgene, diphosgene, and tosyl chloride in the presence of a base. nih.govbeilstein-journals.org The choice of reagent and reaction conditions can significantly impact the yield and purity of the resulting this compound.
Modified Reported Procedures for Preparation
A frequently utilized precursor for this compound is 2-aminothioanisole. Modified procedures for the preparation of 2-aminothioanisole derivatives have been reported, starting from readily available 2-aminobenzothiazole (B30445) derivatives. This process involves the hydrolysis of the benzothiazole (B30560) ring using a strong base like potassium hydroxide, followed by methylation of the resulting thiophenol to introduce the methylthio group.
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues follows a similar synthetic strategy to the parent compound. The general approach involves the synthesis of a substituted 2-aminothioanisole, which is then formylated and subsequently dehydrated to the corresponding isocyanide. The substituents on the aromatic ring can be varied to introduce a range of electronic and steric properties, which in turn influences the reactivity of the isocyanide in subsequent reactions.
For instance, these substituted analogues are valuable substrates in radical cascade cyclization reactions for the synthesis of functionalized benzothiazoles, such as 2-silylbenzothiazoles and 2-phosphoryl benzothiazoles. acs.org The nature of the substituent on the this compound ring can affect the efficiency and outcome of these cyclization reactions.
The synthesis of these analogues often requires the preparation of the corresponding substituted 2-aminothiophenols, which can then be methylated to give the desired 2-aminothioanisole precursors.
Advances in Preparative Techniques and Yield Optimization
Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of isocyanides, including this compound. These advancements primarily target the dehydration step of the corresponding formamides.
A significant improvement involves the use of phosphorus oxychloride in triethylamine (B128534), where triethylamine acts as both the base and the solvent. This method has been shown to produce isocyanides in high to excellent yields in a very short reaction time, often less than five minutes, under mild conditions (0 °C). researchgate.net This approach also offers benefits in terms of safety and reduced reaction waste.
Another area of advancement is the use of mechanochemistry. A mechanochemical route using tosyl chloride as the dehydrating agent in the presence of a base has been developed as a valuable and eco-friendlier alternative to traditional phosphorus-based reagents. nih.govbeilstein-journals.orgresearchgate.net This solvent-free or low-solvent method can lead to high yields and simplifies the purification process.
Optimization of reaction conditions is crucial for maximizing the yield of this compound and its derivatives. The choice of dehydrating agent, base, solvent, and reaction temperature all play a critical role. For example, a comparative study of dehydrating agents would be essential to determine the most effective method for a specific substituted 2-formamidothioanisole.
Below is a data table summarizing various synthetic approaches to isocyanides from formamides, which are applicable to the synthesis of this compound.
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| POCl₃ | Triethylamine | Triethylamine | 0 | High to Excellent | researchgate.net |
| Tosyl Chloride | Triethylamine | Dichloromethane | 0 | ~40 (initial) | beilstein-journals.org |
| Tosyl Chloride | Triethylamine/Na₂CO₃ | Zirconia jar (mechanochemical) | RT | High | nih.govresearchgate.net |
| Burgess Reagent | - | - | Mild | - | nih.gov |
| Phosgene/Diphosgene | Base | - | - | - | nih.gov |
Furthermore, in the context of reactions utilizing 2-isocyanothioanisoles, optimization of the subsequent reaction steps is also critical. For example, in the visible-light-promoted synthesis of 2-phosphoryl benzothiazoles from 2-isocyanothioanisoles, the reaction conditions, including the photocatalyst and solvent, have been optimized to achieve good yields.
Reactivity Profiles and Mechanistic Investigations
Radical-Mediated Transformations
2-Isocyanothioanisole is a versatile substrate for radical-mediated reactions, primarily due to the unique reactivity of the isocyanide functional group. These transformations often proceed through cascade cyclizations, enabling the rapid construction of complex molecular architectures from simple starting materials.
Radical Cascade Cyclizations for Heterocycle Formation
Radical cascade cyclizations involving 2-isocyanoaryl thioethers, such as this compound, provide an efficient route to various C2-substituted benzothiazole (B30560) derivatives. acs.org These reactions can be initiated with a range of radical precursors, including H-phosphorus oxides, organoboronic acids, and alkyl radicals. acs.org The general mechanism involves the addition of a radical species to the isocyanide carbon, forming a key imidoyl radical intermediate. This intermediate then undergoes a cascade process, which includes the cleavage of the C(sp3)–S bond and the formation of a new C(sp2)–S bond, ultimately leading to the cyclized benzothiazole product. acs.org This methodology is noted for its broad functional group tolerance and good yields. acs.org
Another example of heterocycle formation is the cascade radical reaction of 2-alkynyl-substituted aryl radicals with isothiocyanates, which, while not directly involving this compound, illustrates a similar principle of forming an α-(arylsulfanyl)imidoyl radical that undergoes cyclization to produce complex fused heterocyclic systems like benzothieno[2,3-b]quinolines. nih.gov
Demethylative Silyl (B83357) Radical Cascade Cyclization Pathways
A significant advancement in the radical chemistry of this compound is the development of a demethylative silyl radical cascade cyclization to produce 2-silylated benzothiazoles. acs.orgacs.org This process is initiated by a silyl radical which adds to the isocyanide group. The reaction is specifically designed to overcome the challenge of competing side reactions, particularly those triggered by methyl radicals that are generated during the demethylation process. acs.orgnih.gov The generation of the reactive silyl radical species is kinetically unfavored, which can lead to undesired methylation reactions. acs.orgacs.org The successful development of this pathway provides access to valuable 2-silylated benzothiazole building blocks, which can be further functionalized. acs.orgacs.org For instance, these products can be used in Hiyama cross-coupling reactions to construct topoisomerase II inhibitors or undergo nucleophilic substitution to form antiviral agents. acs.org
| Substrate | Silyl Radical Source | Product | Yield (%) |
|---|---|---|---|
| This compound | (TMS)3SiH | 2-(Trimethylsilyl)benzothiazole | Data not specified |
| Substituted this compound | Various Silanes | Corresponding 2-Silylbenzothiazole | Data not specified |
Role of Radical Initiator-Inhibitor Symbiosis in Reaction Control
A key innovation in controlling the demethylative silyl radical cascade cyclization is the concept of "radical initiator-inhibitor symbiosis". acs.orgacs.org This system addresses the issue of undesired side reactions caused by the methyl radicals generated during the demethylation step. acs.org The strategy involves using a radical initiator, such as di-tert-butyl peroxide, in conjunction with a sterically hindered radical inhibitor like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). acs.org The inhibitor selectively scavenges the highly reactive and sterically unencumbered methyl radicals. acs.org Concurrently, the more sterically hindered silyl radicals and the key cyclization intermediates are less likely to be scavenged by TEMPO, allowing the desired cascade reaction to proceed efficiently. acs.org This symbiotic relationship, where two reagents that would typically quench each other work together, is crucial for promoting the desired reaction pathway and achieving a clean synthesis of 2-silylated benzothiazoles. acs.org
Isocyanides as Key Radical Acceptors in Cascade Reactions
The isocyanide group is fundamental to the radical cascade reactions of this compound, acting as a potent radical acceptor. nih.govbeilstein-journals.org The reaction is initiated by the addition of a radical species to the isocyano carbon, which generates a crucial imidoyl radical intermediate. nih.govbeilstein-journals.org This intermediate is a key active species that participates in subsequent cyclization steps. beilstein-journals.org The ability of isocyanides to react with various radicals, including heteroatom radicals, makes them versatile synthons. nih.gov Aromatic isocyanides, in particular, have been shown to act as single electron acceptors, which has opened new avenues in photoredox catalysis. nih.gov The formation of the imidoyl radical is a common feature in many isocyanide-based radical reactions, leading to the construction of nitrogen-containing heterocycles such as phenanthridines from 2-isocyanobiaryls. nih.govbeilstein-journals.org
Ionic Reactivity and Cascade Processes
In addition to radical pathways, this compound and related 2-isocyanoaryl thioethers undergo ionic reactions, often proceeding through cascade mechanisms to yield functionalized benzothiazoles.
Reactions of this compound with Electrophiles
The ionic reactivity of 2-isocyanoaryl thioethers has been successfully harnessed for the synthesis of 2-halobenzothiazole and 2-aminobenzothiazole (B30445) derivatives. nih.govacs.org This transformation involves an ionic cascade insertion/cyclization reaction with electrophiles. nih.govacs.org For example, when treated with an electrophilic halogen source like iodine, 2-isocyanoaryl thioethers undergo a cascade process that incorporates the halogen atom during the formation of the five-membered benzothiazole ring. nih.gov This method is distinct from traditional approaches that involve the halogenation of a pre-formed benzothiazole ring system. acs.org Furthermore, this reactivity can be extended to a one-pot, three-component reaction. By reacting 2-isocyanoaryl thioethers with iodine and various amines, 2-aminobenzothiazoles can be synthesized in a facile manner. nih.govacs.org Electrophiles are electron-deficient species that form covalent bonds with electron-rich nucleophiles; in these reactions, the isocyanide and thioether functionalities exhibit nucleophilic character, reacting with the electrophilic halogen. nih.gov
| Substrate | Reagents | Product Type |
|---|---|---|
| 2-Isocyanoaryl thioether | Iodine | 2-Iodobenzothiazole |
| 2-Isocyanoaryl thioether | Iodine, Amine (e.g., Morpholine) | 2-Aminobenzothiazole |
| 2-Isocyanoaryl thioether | N-Bromosuccinimide | 2-Bromobenzothiazole |
Ionic Cascade Insertion/Cyclization Reactions of Arylisocyanides
Recent studies have highlighted the synthetic potential of 2-isocyanoaryl thioethers, such as this compound, in ionic cascade insertion/cyclization reactions. This methodology provides an efficient and practical route to valuable 2-functionalized benzothiazole derivatives.
A notable application is the synthesis of 2-halobenzothiazoles. This transformation involves the reaction of 2-isocyanoaryl thioethers with a halogen source, leading to the formation of a five-membered benzothiazole ring with concomitant incorporation of a halogen atom at the 2-position. This approach is distinct from traditional methods that often rely on the halogenation of pre-formed benzothiazole rings.
Furthermore, this ionic cascade process has been extended to the synthesis of 2-aminobenzothiazoles. In a one-pot reaction, 2-isocyanoaryl thioethers react with iodine and various primary or secondary amines to afford the corresponding 2-aminobenzothiazole derivatives in good yields. This method offers a convenient and atom-economical alternative to classical approaches for synthesizing these important heterocyclic scaffolds.
The proposed mechanism for these cascade reactions involves the initial activation of the isocyanide group by an electrophile (e.g., a halogen cation). This is followed by an intramolecular cyclization, where the sulfur atom attacks the activated isocyanide carbon, leading to the formation of the benzothiazole ring system. The subsequent steps depend on the specific reagents used, resulting in the formation of either 2-halo or 2-aminobenzothiazoles.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Transformation |
|---|---|---|---|---|
| This compound | Halogen Source (e.g., I2, Br2) | - | 2-Halobenzothiazole | Ionic Cascade Insertion/Cyclization |
| This compound | Iodine | Amine (R2NH) | 2-Aminobenzothiazole | One-pot Cascade Reaction |
Multicomponent Reaction Frameworks
The ability of the isocyanide functional group to undergo multiple simultaneous bond formations makes it an ideal component in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and molecular diversity.
Integration of Isocyanides into Ugi-Type Reactions
The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. While specific examples detailing the use of this compound in Ugi reactions are not extensively documented in readily available literature, its structural features suggest its potential as a viable isocyanide component. The presence of the ortho-methylthio group could influence the reactivity of the isocyanide and the properties of the resulting Ugi adduct, potentially opening avenues for novel post-condensation transformations. The general mechanism of the Ugi reaction involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide subsequently adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino amide product.
Post-Condensation Transformations of Isocyanide Adducts
A powerful strategy in diversity-oriented synthesis is the post-condensation transformation of adducts obtained from multicomponent reactions. Ugi adducts, with their multiple functional groups, are particularly well-suited for such modifications, allowing for the construction of complex heterocyclic scaffolds.
In the context of this compound, while direct examples of post-Ugi transformations of its adducts are scarce, the inherent functionality of the molecule provides a conceptual framework for such reactions. For instance, a Ugi adduct derived from this compound would contain a thioether linkage in proximity to the newly formed amide functionalities. This arrangement could facilitate intramolecular cyclization reactions, potentially triggered by oxidation of the sulfur atom or activation of a neighboring group, to form novel fused heterocyclic systems. The development of such post-Ugi transformations would significantly expand the synthetic utility of this compound in the construction of diverse molecular architectures.
Mechanistic Elucidation through Advanced Methodologies
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Both computational and experimental techniques have been instrumental in unraveling the intricacies of isocyanide reactivity.
Computational and Theoretical Chemistry Approaches to Reaction Mechanisms
Density Functional Theory (DFT) and other computational methods have become indispensable tools for investigating the mechanisms of complex organic reactions. These approaches allow for the calculation of the geometries and energies of reactants, transition states, and intermediates, providing valuable insights into reaction pathways and selectivity.
In the context of isocyanide chemistry, DFT studies have been employed to elucidate the mechanisms of various reactions, including cycloadditions and multicomponent reactions. For this compound, computational studies could provide a detailed understanding of its electronic structure and how the ortho-methylthio group influences the reactivity of the isocyanide moiety. For instance, calculations could predict the preferred sites of electrophilic or nucleophilic attack, the activation barriers for different reaction pathways, and the stability of potential intermediates in its cascade and multicomponent reactions. Such theoretical investigations would be invaluable in rationalizing experimental observations and in guiding the design of new reactions involving this versatile building block.
Insights from Experimental Mechanistic Studies
Experimental studies are essential for validating and complementing the insights gained from computational investigations. Techniques such as kinetic analysis, isotopic labeling, and the trapping of reaction intermediates can provide direct evidence for proposed mechanistic pathways.
Applications in Advanced Organic Synthesis
Heterocycle Construction
2-Isocyanothioanisole serves as a key precursor for the synthesis of a variety of heterocyclic compounds, leveraging the reactivity of the isocyano group in cyclization reactions.
Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. This compound has been effectively utilized in the synthesis of 2-functionalized benzothiazoles, particularly 2-silylbenzothiazoles.
A notable method involves a demethylative silyl (B83357) radical cascade cyclization of 2-isocyanothioanisoles. This process allows for the formation of 2-silylated benzothiazole (B30560) building blocks. The reaction proceeds through a "radical initiator-inhibitor symbiosis" system, which overcomes the challenge of competing side reactions initiated by methyl radicals that can arise from the kinetically challenging generation of reactive silyl radical species.
The resulting 2-silylbenzothiazoles are valuable intermediates that can undergo further downstream functionalization. For instance, they can be utilized in Hiyama cross-coupling reactions for the rapid construction of complex molecules, such as topoisomerase II inhibitors. Additionally, these silylated benzothiazoles can participate in fluoride-/hydroxide-free nucleophilic substitution reactions with acyl chlorides to produce antiviral agents.
Table 1: Synthesis of 2-Silylbenzothiazoles from this compound
| Entry | Silyl Radical Precursor | Product | Application of Product |
|---|---|---|---|
| 1 | Tris(trimethylsilyl)silane | 2-(Trimethylsilyl)benzothiazole | Hiyama cross-coupling |
The isocyanide functionality in this compound is amenable to a variety of cycloaddition and multicomponent reactions, providing access to a diverse range of fused and five-membered heterocyclic systems. While specific examples exclusively utilizing this compound are emerging, the well-established reactivity of isocyanides in these transformations highlights its potential.
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the one-pot synthesis of complex heterocyclic structures. These reactions, such as the Ugi and Passerini reactions, involve the reaction of an isocyanide with multiple other components to generate highly functionalized products. The nitrilium ion intermediate formed from the isocyanide is a key reactive species that can be trapped intramolecularly by nucleophiles present in the other reactants to form various heterocycles.
Furthermore, isocyanides are known to participate in [3+2] cycloaddition reactions with a variety of 1,3-dipoles. This type of reaction is a highly efficient method for the construction of five-membered rings. For example, the reaction of an isocyanide with an azomethine ylide can lead to the formation of pyrrolidine (B122466) derivatives. The versatility of these cycloaddition reactions allows for the synthesis of a wide array of heterocyclic scaffolds.
The application of isocyanide chemistry extends to the synthesis of intricate spirocyclic and polycyclic architectures. Isocyanide-based multicomponent reactions have proven to be a concise and efficient strategy for constructing spirocyclic oxindoles with significant molecular complexity. These reactions can proceed through a cascade sequence involving multiple bond-forming events, leading to the rapid assembly of these challenging structures.
Moreover, dearomative spirocyclization of tryptamine-derived isocyanides has been achieved via iron-catalyzed carbene transfer. This process involves the formation of a ketenimine intermediate which then undergoes a spontaneous dearomative spirocyclization, yielding spiroindolenines. These spirocyclic compounds are valuable intermediates in the total synthesis of various indole (B1671886) alkaloids. The ability of the isocyanide group to act as a linchpin in orchestrating these complex transformations underscores its importance in the synthesis of polycyclic natural product frameworks.
Building Block Utility for Complex Molecular Architectures
Beyond its direct use in heterocycle synthesis, this compound can be transformed into other valuable building blocks, further expanding its synthetic utility.
As previously discussed, the silyl radical cascade cyclization of this compound provides a direct route to 2-silylbenzothiazoles. The silicon-carbon bond in these compounds is a versatile functional handle that can be readily transformed into other groups. For example, 2-silylbenzothiazoles can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, allowing for the formation of carbon-carbon bonds with aryl, heteroaryl, and vinyl halides. This strategy enables the efficient construction of complex biaryl and vinyl-substituted benzothiazole derivatives.
Table 2: Downstream Functionalization of 2-Silylbenzothiazoles
| Reaction Type | Coupling Partner | Product |
|---|---|---|
| Hiyama Coupling | Aryl Iodide | 2-Arylbenzothiazole |
| Hiyama Coupling | Vinyl Bromide | 2-Vinylbenzothiazole |
While direct borylation of this compound is an area of ongoing research, the radical borylative cyclization of 2-isocyanobiaryls provides a strong conceptual framework for its potential application in the synthesis of organoboron compounds. In this type of reaction, a boryl radical adds to the isocyanide carbon, and the resulting imidoyl radical undergoes cyclization to form a borylated phenanthridine. beilstein-journals.org
This methodology suggests that this compound could potentially undergo a similar radical borylation and subsequent cyclization to yield borylated benzothiazole derivatives. Such compounds would be highly valuable synthetic intermediates, as the carbon-boron bond can be readily converted into a wide range of other functional groups through reactions like the Suzuki-Miyaura cross-coupling. This would provide a powerful tool for the late-stage functionalization of the benzothiazole scaffold.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Silylbenzothiazole |
| Tris(trimethylsilyl)silane |
| 2-(Trimethylsilyl)benzothiazole |
| Phenylsilane |
| 2-(Phenylsilyl)benzothiazole |
| Acyl chloride |
| 2-Arylbenzothiazole |
| 2-Vinylbenzothiazole |
| Benzothiazole |
| 2-Isocyanobiaryl |
| Borylated phenanthridine |
| Tryptamine |
| Spiroindolenine |
| Indole alkaloids |
| Spirocyclic oxindoles |
| Azomethine ylide |
| Pyrrolidine |
| Topoisomerase II inhibitor |
Strategies for Constructing Diverse Chemical Scaffolds for Research Purposes
This compound serves as a versatile building block in advanced organic synthesis for the construction of a variety of heterocyclic scaffolds, particularly benzothiazoles. Its unique combination of an isocyano group and a methylthioether ortho to each other on a benzene (B151609) ring allows for diverse synthetic transformations, including cyclization reactions with electrophiles, radical cyclizations, and photochemical syntheses. These strategies provide medicinal and organic chemists with powerful tools to generate libraries of complex molecules for research and drug discovery.
One of the primary applications of this compound is in the synthesis of 2-functionalised benzothiazoles. nih.gov This strategy involves the reaction of this compound with various electrophiles. The initial reaction forms an intermediate which then undergoes cyclization to yield the five-membered benzothiazole ring system. This method is highly valuable for introducing a wide range of substituents at the 2-position of the benzothiazole core, enabling the exploration of structure-activity relationships in medicinal chemistry.
In addition to reactions with electrophiles, radical cyclization of 2-isocyanoaryl thioethers, such as this compound, has emerged as a powerful method for the synthesis of 2-substituted benzothiazoles. nih.gov This approach involves the generation of an imidoyl radical which then couples with the sulfur atom. This radical cyclization can be initiated by a variety of radical precursors, including phosphorus oxides and alkyl radical precursors. The reaction demonstrates good functional group tolerance and provides the desired 2-substituted benzothiazoles in good yields. nih.gov
More recently, photochemical methods have been developed for the synthesis of 2-benzothiazoles from this compound. nih.gov These reactions leverage the principles of photochemistry to induce the desired cyclization, offering an alternative and often milder reaction condition compared to traditional thermal methods. The photochemical approach further expands the synthetic utility of this compound in constructing diverse benzothiazole scaffolds.
The following table summarizes the key synthetic strategies employing this compound for the construction of diverse chemical scaffolds:
| Synthetic Strategy | Reactant/Condition | Resulting Scaffold | Key Features |
| Reaction with Electrophiles | Various electrophiles | 2-Functionalised Benzothiazoles | Versatile for introducing diverse substituents at the 2-position. |
| Radical Cyclization | Radical precursors (e.g., phosphorus oxides, alkyl radicals) | 2-Substituted Benzothiazoles | Good functional group tolerance and yields. nih.gov |
| Photochemical Synthesis | Light | 2-Benzothiazoles | Offers milder reaction conditions. |
These diverse synthetic strategies underscore the importance of this compound as a key precursor for generating a range of benzothiazole derivatives, which are important scaffolds in various areas of chemical research.
Coordination Chemistry and Catalytic Applications
2-Isocyanothioanisole as a Ligand in Metal Complexes
The this compound molecule presents a fascinating case for ligand design, combining the versatile isocyanide group with a sulfur-containing aromatic ring. This unique structure suggests the potential for interesting coordination behavior and electronic properties in metal complexes.
Synthesis and Characterization of Metal–Isocyanide Complexes
The synthesis of metal complexes with this compound as a ligand is expected to follow established protocols for other isocyanide complexes. walisongo.ac.idresearchgate.net Typically, these syntheses involve the reaction of a metal precursor, such as a metal halide or a labile coordination complex, with the isocyanide ligand in a suitable solvent. jocpr.comresearchgate.netnih.gov The formation of the metal-isocyanide bond is generally a favorable process.
Table 1: Expected Spectroscopic Data for a Hypothetical [M(this compound)n] Complex
| Technique | Expected Observation | Information Gained |
| Infrared (IR) Spectroscopy | Shift in ν(C≡N) band compared to free ligand | Nature of metal-ligand bonding (σ-donation vs. π-backbonding) |
| ¹H NMR Spectroscopy | Shifts in aromatic and methyl protons | Confirmation of ligand coordination and information on the electronic environment |
| ¹³C NMR Spectroscopy | Shift in isocyanide carbon resonance | Insight into the metal-carbon bond |
| Mass Spectrometry | Molecular ion peak | Confirmation of complex formation and stoichiometry |
This table is illustrative and based on general principles of isocyanide complex characterization.
Coordination Modes and Electronic Interactions in Complexes
Isocyanides are versatile ligands that can adopt several coordination modes. The most common is terminal coordination, where the isocyanide carbon atom donates a lone pair of electrons to a single metal center, forming a linear or near-linear M-C-N-R arrangement. libretexts.orgwikipedia.org Bridging coordination modes, where the isocyanide ligand spans two or more metal centers, are also known. wikipedia.org In the case of this compound, the presence of the sulfur atom in the thioanisole (B89551) group introduces the possibility of chelation, where both the isocyanide carbon and the sulfur atom coordinate to the same metal center, forming a stable chelate ring. libretexts.org This would be a significant feature distinguishing it from simple aryl isocyanides.
Role in Homogeneous and Heterogeneous Catalysis
While specific catalytic applications of this compound complexes are not documented, the known catalytic activity of other isocyanide complexes provides a strong basis for predicting its potential.
Transition Metal-Catalyzed Transformations (General context for isocyanides as ligands)
Isocyanide ligands have been successfully employed in a variety of transition metal-catalyzed reactions. nih.govnih.gov Their electronic and steric properties can be readily tuned, allowing for the optimization of catalyst performance. rsc.org In homogeneous catalysis, soluble metal-isocyanide complexes can catalyze reactions such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. nih.govmdpi.com The strong σ-donating ability of isocyanides can stabilize metal centers in various oxidation states, which is crucial for many catalytic cycles.
In heterogeneous catalysis, isocyanide ligands can be used to modify the surface of metal catalysts, influencing their activity and selectivity. hidenanalytical.com The isocyanide group can anchor the organic fragment to the metal surface, creating a well-defined catalytic site.
Ligand Design Considerations for Enhanced Catalytic Activity
The design of isocyanide ligands for specific catalytic applications often focuses on modulating their steric and electronic properties. For this compound, several modifications could be envisioned to enhance its catalytic potential. Introducing bulky substituents on the phenyl ring could create a specific steric environment around the metal center, potentially leading to higher selectivity in catalytic reactions.
Furthermore, the electronic properties of the thioanisole group could be altered by introducing electron-withdrawing or electron-donating groups on the phenyl ring. This would, in turn, modulate the σ-donor and π-acceptor properties of the isocyanide ligand, allowing for fine-tuning of the electronic environment at the metal center to optimize catalytic activity for a specific transformation. The potential for the sulfur atom to participate in the catalytic cycle, either by stabilizing intermediates or by directly participating in bond activation, is another intriguing aspect that warrants investigation.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Transformations Utilizing 2-Isocyanothioanisole
The reactivity of the isocyanide group in this compound is the cornerstone for developing new synthetic transformations. While its use in forming benzothiazoles is established, future research is expected to unlock more diverse and complex molecular architectures.
One promising area is the exploration of cascade reactions. Researchers have already demonstrated that ortho-isocyanoaryl thioethers can undergo cascade radical cyclization with organoboric acids or through visible-light-induced, metal-free processes to yield functionalized benzothiazoles. nih.govresearchgate.netresearchgate.net A notable strategy involves a cascade radical C(sp²)-S bond cleavage and subsequent group-transfer cyclization, allowing for the precise reinstallation of various groups onto the benzothiazole (B30560) core. acs.org Future work could expand this concept to include a broader range of radical precursors and coupling partners, leading to novel heterocyclic systems. For instance, a demethylative silyl (B83357) radical cascade cyclization has been developed to produce 2-silylated benzothiazoles, highlighting the potential for installing synthetically versatile silyl groups. acs.org
Another avenue involves leveraging the ionic reactivity of this compound. An ionic cascade insertion/cyclization reaction has been successfully used to synthesize 2-halobenzothiazole derivatives. nih.govacs.org This protocol can be extended to develop one-pot, multi-component reactions, such as the facile synthesis of 2-aminobenzothiazoles from 2-isocyanoaryl thioethers, iodine, and various amines. nih.govorganic-chemistry.org
Furthermore, the exploration of [2+2+2] and other cycloaddition reactions involving the isocyanide group of this compound with various unsaturated substrates like alkynes and alkenes could provide direct access to complex polycyclic and heterocyclic frameworks. psu.edu The thioether group can act as a directing group or a latent nucleophile in these transformations, enabling unique regioselectivity and reactivity patterns that are yet to be explored.
| Transformation Type | Reactants | Key Features | Potential Products |
| Radical Cascade Cyclization | This compound, Organoboric Acids | Metal-catalyzed or metal-free conditions | C-2 Substituted Benzothiazoles nih.govresearchgate.net |
| Ionic Cascade Cyclization | This compound, Halogen Source (e.g., I₂) | Forms halogenated heterocycles directly | 2-Halobenzothiazoles nih.govacs.org |
| Multi-component Reaction | This compound, Iodine, Amines | One-pot synthesis, high atom economy | 2-Aminobenzothiazoles nih.govorganic-chemistry.org |
| Cycloaddition Reactions | This compound, Alkynes, Alkenes | Atom-efficient C-C bond formation | Highly substituted carbo- and heterocycles psu.edu |
Exploration of New Application Domains in Materials Science and Polymer Chemistry
Isocyanide-based polymers (IBPs) are known for their rigid, helical structures, which make them attractive for applications in chiral recognition, separations, and liquid crystals. nih.gov The incorporation of this compound as a monomeric unit into polymers is a nascent field with significant potential.
Future research will likely focus on the synthesis of homopolymers of this compound and its copolymers with other isocyanide monomers. The development of living polymerization techniques, such as those using alkyne-palladium(II) catalysts, would allow for precise control over molecular weight, dispersity, and polymer architecture, leading to well-defined block copolymers, bottlebrush polymers, and star polymers. nih.gov
The sulfur atom in the poly(this compound) backbone offers unique opportunities. It can enhance the polymer's refractive index, which is beneficial for optical applications. Moreover, the thioether group can serve as a coordination site for metal nanoparticles, leading to the development of hybrid organic-inorganic materials with catalytic or sensing capabilities. The sulfur atom also provides a handle for post-polymerization modification, allowing for the grafting of functional side chains to tailor the polymer's properties for specific applications.
Emerging applications for such functional polymers include:
Advanced Coatings: Polymers with high refractive indices and good adhesion to metal surfaces.
Sensing Materials: Materials capable of detecting heavy metal ions through coordination with the thioether moieties. acs.orgnih.gov
Catalyst Scaffolds: Hybrid materials where metal nanoparticles are stabilized on the polymer backbone.
Biomedical Applications: Spiro-heterocyclic IBPs have shown potential in distinguishing cancer cells from normal cells. acs.orgnih.gov
| Polymer Type | Potential Monomers | Key Structural Feature | Emerging Application Area |
| Homopolymer | This compound | Helical backbone with thioether groups | High-refractive-index optics |
| Copolymer | This compound, Aryl/Alkyl Isocyanides | Tunable helical structure and functionality | Chiral separations, liquid crystals nih.gov |
| Hybrid Material | Poly(this compound), Metal Nanoparticles | Metal coordination to sulfur atoms | Catalysis, chemical sensors |
| Functionalized Polymer | Post-modification of Poly(this compound) | Grafted side chains | Drug delivery, smart materials |
Advanced Computational Modeling for Predictive Reactivity and Mechanism Refinement
Computational chemistry offers powerful tools to accelerate the discovery and optimization of reactions and materials involving this compound. matscitech.org Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of novel synthetic transformations.
For instance, computational studies can:
Map Reaction Pathways: By calculating the energies of intermediates and transition states, researchers can understand the stepwise mechanism of complex cascade reactions. mdpi.com This insight is crucial for optimizing reaction conditions to favor desired products and suppress side reactions.
Predict Reactivity and Selectivity: DFT can model the interaction of this compound with different catalysts and reactants, predicting the regioselectivity and stereoselectivity of cycloaddition and insertion reactions. researchgate.netdiva-portal.org
Refine Mechanisms: Computational results, when compared with experimental data (e.g., kinetic studies, isotopic labeling), can provide a detailed, step-by-step understanding of reaction mechanisms, such as distinguishing between concerted and stepwise pathways in nucleophilic additions. mdpi.comd-nb.info
Beyond reaction mechanisms, computational modeling is essential for predicting the properties of materials derived from this compound. mdpi.com Molecular dynamics (MD) simulations can be used to model the conformational behavior of poly(this compound), predicting its helical pitch and rigidity. Furthermore, quantum chemical calculations can predict the electronic properties of these polymers, such as their band gap and charge transport characteristics, guiding the design of new materials for electronic and optical applications. nih.gov The integration of machine learning with these computational methods can create predictive models for high-throughput screening of potential catalysts and material compositions. tudelft.nltechscience.com
Green Chemistry Aspects and Sustainable Synthetic Approaches in Isocyanide Chemistry
Applying the principles of green chemistry to the synthesis and application of this compound is a critical future direction. pjoes.com This involves developing processes that are more efficient, use less hazardous materials, and generate minimal waste. acs.org
Key areas for research include:
Sustainable Synthesis of this compound: Current syntheses of isocyanides often rely on toxic dehydrating agents or hazardous precursors. Future efforts should focus on developing catalytic methods that avoid stoichiometric, toxic reagents. maastrichtuniversity.nl For example, adapting protocols that use phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent could offer a faster, safer, and more efficient route. nih.gov
Catalytic and Atom-Economic Reactions: The focus should be on designing reactions that maximize the incorporation of all reactant atoms into the final product (high atom economy). acs.org Isocyanide-based multicomponent reactions (I-MCRs) are inherently atom-economical and are a key area for development. acs.orgresearchgate.net
Use of Green Solvents: Exploring the use of water, supercritical CO₂, or biodegradable solvents in reactions involving this compound can significantly reduce the environmental impact. mdpi.com I-MCRs have been shown to be accelerated in water, which offers both environmental and potential kinetic advantages. acs.orgresearchgate.net
Renewable Feedstocks and Energy Efficiency: Long-term research goals include sourcing starting materials from renewable feedstocks and designing synthetic methods that operate at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in The use of photoredox catalysis, which harnesses visible light, is a promising energy-efficient approach for driving reactions. nih.gov A project known as SusIsocyanide is actively exploring the combination of biobased feedstocks, visible light, and flow chemistry for the eco-friendly synthesis of isocyanides. maastrichtuniversity.nl
| Green Chemistry Principle | Application to this compound Chemistry | Research Goal |
| Waste Prevention | Develop catalytic syntheses of the isocyanide. | Eliminate use of stoichiometric toxic reagents. nih.gov |
| Atom Economy | Utilize in multi-component reactions (MCRs). | Maximize incorporation of reactants into products. acs.orgresearchgate.net |
| Safer Solvents | Perform reactions in water or benign solvents. | Replace volatile organic compounds (VOCs). mdpi.comkit.edu |
| Energy Efficiency | Employ photoredox or microwave-assisted catalysis. | Reduce energy consumption by using ambient conditions. nih.govnih.gov |
| Renewable Feedstocks | Synthesize starting materials from bio-based sources. | Reduce reliance on petrochemicals. pjoes.commaastrichtuniversity.nl |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Isocyanothioanisole, and how can reproducibility be ensured?
- Methodological Answer : Begin with nucleophilic substitution of 2-thioanisole with cyanogen bromide under inert conditions (e.g., argon atmosphere). Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s sensitivity to moisture. For reproducibility, document exact stoichiometric ratios, reaction temperature (±1°C precision), and solvent purity (e.g., HPLC-grade). Cross-validate results with independent replicates and reference protocols from peer-reviewed journals .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm absence of residual solvents and byproducts (e.g., unreacted thiocyanate).
- IR Spectroscopy : Verify the isocyanide stretch (~2150 cm⁻¹) and aromatic C-S bond (~700 cm⁻¹).
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance).
Discrepancies in data require recalibration of instruments or re-synthesis with stricter inert conditions .
Q. What experimental conditions are critical for maintaining this compound’s stability during storage?
- Methodological Answer : Store in amber vials under argon at –20°C to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products via LC-MS. Avoid aqueous solvents; use anhydrous DMF or THF for dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity profiles of this compound across studies?
- Methodological Answer : Perform meta-analysis of literature data to identify variables (e.g., solvent polarity, catalyst loading). Design controlled experiments isolating each variable. For example, test its cycloaddition reactivity with electron-deficient vs. electron-rich dienophiles under identical conditions. Use statistical tools (e.g., ANOVA) to quantify significance of observed differences .
Q. What strategies enable the exploration of this compound’s structure-activity relationships (SAR) in catalytic applications?
- Methodological Answer : Synthesize derivatives with substituents at the thiomethyl or isocyanide groups. Evaluate catalytic efficiency in model reactions (e.g., Ugi reactions) using kinetic profiling (rate constants, turnover frequency). Computational modeling (DFT) can predict electronic effects, while X-ray crystallography confirms steric influences .
Q. How can degradation pathways of this compound be elucidated under oxidative or hydrolytic conditions?
- Methodological Answer : Expose the compound to controlled stressors (e.g., H₂O₂ for oxidation, pH 2–12 buffers for hydrolysis). Track degradation via HPLC-UV/HRMS and identify intermediates using tandem MS/MS. Isotopic labeling (e.g., ¹⁸O in H₂O) can trace hydrolysis mechanisms. Compare degradation kinetics (Arrhenius plots) to predict shelf-life .
Q. What experimental designs mitigate challenges in multi-step syntheses involving this compound?
- Methodological Answer : Use flow chemistry to minimize intermediate isolation steps and reduce decomposition risks. Optimize reaction sequence via DoE (Design of Experiments) to identify critical parameters (e.g., temperature, residence time). Include in-line analytics (e.g., FTIR probes) for real-time monitoring .
Q. How should researchers handle contradictory data in collaborative studies on this compound’s bioactivity?
- Methodological Answer : Establish a shared protocol for bioassays (e.g., MIC testing against Gram-positive/-negative bacteria). Use standardized controls and blinded data analysis to reduce bias. If discrepancies persist, conduct round-robin testing across labs to isolate instrumentation or procedural errors .
Q. What cross-disciplinary approaches enhance mechanistic understanding of this compound’s role in organometallic catalysis?
- Methodological Answer : Combine spectroscopic techniques (e.g., in-situ Raman for metal-ligand binding studies) with kinetic isotope effects (KIE) to probe transition states. Collaborate with computational chemists to validate proposed mechanisms using molecular dynamics simulations .
Data Presentation and Analysis Guidelines
- Tables : Include raw data (e.g., reaction yields, spectroscopic peaks) in supplementary materials. Processed data (e.g., kinetic plots) should be in the main text with error margins (±SD) .
- Contradictions : Clearly flag outliers and provide plausible explanations (e.g., solvent polarity effects, trace metal contamination) .
- Reproducibility : Publish detailed experimental protocols, including instrument calibration records and batch numbers for reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
